Tricovalent Binding Mode of Derivative to PBP3 Enables Unique Antibacterial Mechanism
The 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonyl)-1,3,3-trimethylpiperazin-2-one derivative (S1B) exhibits a tricovalent binding mode to Pseudomonas aeruginosa PBP3 (PaPBP3), forming covalent bonds with Ser294, Ser349, and Lys484 [1]. In contrast, other boron-containing fragments in the same study displayed only dicovalent binding modes. The tricovalent complex was resolved by X-ray crystallography at high resolution (PDB ID: 7ATX), with a real-space correlation coefficient of 0.939 and R-factor of 0.11, confirming excellent electron density fit [2]. This binding mode provides enhanced target engagement and potential for overcoming β-lactamase-mediated resistance [1].
| Evidence Dimension | Covalent binding mode to PBP3 |
|---|---|
| Target Compound Data | Tricovalent binding (bonds to Ser294, Ser349, Lys484 of PaPBP3) |
| Comparator Or Baseline | Other boron-containing fragments in the study: dicovalent binding only |
| Quantified Difference | Qualitative: Tricovalent vs. dicovalent; Real-space correlation coefficient 0.939 |
| Conditions | High-throughput X-ray crystallography; P. aeruginosa PBP3 |
Why This Matters
The tricovalent binding mode of derivatives based on the 1,3,3-trimethylpiperazin-2-one scaffold offers a potential advantage in overcoming resistance mechanisms and achieving durable target engagement, making it a prioritized scaffold for antibacterial drug discovery programs.
- [1] Newman, H., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry, 64(15), 11379–11394. View Source
- [2] RCSB PDB. 7ATX Ligand Validation Report for S1B. Accessed 2026. View Source
